![molecular formula C28H27N3O3 B11286106 8-methoxy-5-methyl-1-(3-methylbenzyl)-3-(2-phenylethyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11286106.png)
8-methoxy-5-methyl-1-(3-methylbenzyl)-3-(2-phenylethyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Description
8-METHOXY-5-METHYL-1-[(3-METHYLPHENYL)METHYL]-3-(2-PHENYLETHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
Molecular Formula |
C28H27N3O3 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
8-methoxy-5-methyl-1-[(3-methylphenyl)methyl]-3-(2-phenylethyl)pyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C28H27N3O3/c1-19-8-7-11-21(16-19)18-31-25-23-17-22(34-3)12-13-24(23)29(2)26(25)27(32)30(28(31)33)15-14-20-9-5-4-6-10-20/h4-13,16-17H,14-15,18H2,1-3H3 |
InChI Key |
IRSHNBOUGRYCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-METHOXY-5-METHYL-1-[(3-METHYLPHENYL)METHYL]-3-(2-PHENYLETHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
8-METHOXY-5-METHYL-1-[(3-METHYLPHENYL)METHYL]-3-(2-PHENYLETHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 8-METHOXY-5-METHYL-1-[(3-METHYLPHENYL)METHYL]-3-(2-PHENYLETHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Tryptophan: An essential amino acid with a similar indole core.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole structure. The uniqueness of 8-METHOXY-5-METHYL-1-[(3-METHYLPHENYL)METHYL]-3-(2-PHENYLETHYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE lies in its specific substituents and the resulting biological activities
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